molecular formula C20H20N2O3 B4580772 8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4580772
M. Wt: 336.4 g/mol
InChI Key: ZOMBTKUESSNZIB-UHFFFAOYSA-N
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Description

8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the chromene core, followed by the introduction of the ethoxy group, the imino group, and the carboxamide functionality. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .

Chemical Reactions Analysis

8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the imino group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential bacterial enzymes.

Comparison with Similar Compounds

8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can be compared with other chromene derivatives, such as:

    2H-Chromene-3-carboxamide: Lacks the ethoxy and imino groups, which may result in different biological activities.

    8-Methoxy-2-imino-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially leading to different chemical reactivity and biological properties.

    2-Imino-N-[(4-methylphenyl)methyl]-2H-chromene-3-carboxamide: Lacks the ethoxy group, which may affect its solubility and interaction with molecular targets

Properties

IUPAC Name

8-ethoxy-2-imino-N-[(4-methylphenyl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-24-17-6-4-5-15-11-16(19(21)25-18(15)17)20(23)22-12-14-9-7-13(2)8-10-14/h4-11,21H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMBTKUESSNZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

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